molecular formula C18H35NSn B2446268 1-ethyl-2-(tributylstannyl)-1H-pyrrole CAS No. 604787-80-6

1-ethyl-2-(tributylstannyl)-1H-pyrrole

Cat. No.: B2446268
CAS No.: 604787-80-6
M. Wt: 384.195
InChI Key: PYQZITZMCLZURX-UHFFFAOYSA-N
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Description

1-Ethyl-2-(tributylstannyl)-1H-pyrrole is a specialized organotin reagent of significant interest in synthetic organic chemistry, particularly in the construction and functionalization of heterocyclic systems. With the molecular formula C18H35NSn and a molecular weight of 384.19 g/mol, this compound features a pyrrole ring, a fundamental five-membered aromatic heterocycle , which is N-alkylated with an ethyl group and stannylated at the 2-position with a tributylstannyl moiety. The pyrrole ring itself is a key structural component in many natural products and pharmaceuticals, including chlorophyll and heme . The primary research value of this compound lies in its application in Stille-type cross-coupling reactions, a powerful transition-metal-catalyzed method for forming carbon-carbon bonds. The tributylstannyl group acts as a highly effective transferring group, allowing for the introduction of the 1-ethylpyrrole moiety onto a wide range of aromatic and heteroaromatic electrophiles, such as aryl halides or triflates. This makes it an invaluable building block for the synthesis of complex, functionally substituted pyrroles, which are difficult to access by other means. Such derivatives are crucial scaffolds in medicinal chemistry, materials science, and the synthesis of natural products. Researchers utilize this reagent to create novel molecular architectures for drug discovery, agrochemicals, and advanced organic materials. It is strictly for research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

tributyl-(1-ethylpyrrol-2-yl)stannane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N.3C4H9.Sn/c1-2-7-5-3-4-6-7;3*1-3-4-2;/h3-5H,2H2,1H3;3*1,3-4H2,2H3;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYQZITZMCLZURX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=CN1CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H35NSn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity Profiles and Mechanistic Investigations of 1 Ethyl 2 Tributylstannyl 1h Pyrrole

Fundamental Reactivity of the Carbon-Tin Bond in Pyrrole (B145914) Systems

The utility of 1-ethyl-2-(tributylstannyl)-1H-pyrrole in synthesis is fundamentally dictated by the nature of its carbon-tin bond. The electronic properties and the inherent weakness of this bond are key to its role in crucial reaction steps like transmetalation.

Polarity and Lability of the C-Sn Bond

The carbon-tin bond in this compound is characterized by a degree of polarity, with the carbon atom being more electronegative than the tin atom. This polarization results in a nucleophilic character at the carbon atom of the pyrrole ring, making it susceptible to reaction with electrophilic species. The lability, or the ease of cleavage, of the C-Sn bond is a critical factor in its reactivity. This bond is weaker than carbon-carbon or carbon-hydrogen bonds, allowing for its selective cleavage under the influence of a palladium catalyst during cross-coupling reactions. The electron-rich nature of the pyrrole ring can further influence the reactivity of the C-Sn bond, potentially affecting the rate of transmetalation.

Role in Transmetalation Steps

The transmetalation step is a pivotal event in the catalytic cycle of Stille cross-coupling reactions. wikipedia.org In this process, the organic group from the organotin compound is transferred to the palladium(II) center, which has already undergone oxidative addition with an organic halide or triflate. For this compound, this involves the transfer of the 1-ethyl-1H-pyrrol-2-yl group to the palladium catalyst.

Palladium-Catalyzed Cross-Coupling Reactions Involving this compound

The primary application of this compound is as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling. This reaction allows for the formation of a new carbon-carbon bond between the C2 position of the pyrrole ring and a carbon atom of an electrophilic coupling partner.

Stille Coupling Reactions with Various Electrophiles

The Stille reaction is a powerful and versatile method for creating C-C bonds and is widely used in the synthesis of complex organic molecules. wikipedia.orgorganic-chemistry.org this compound can be coupled with a wide range of electrophiles under palladium catalysis.

Aryl and heteroaryl halides (iodides, bromides) and triflates are common electrophilic partners in Stille coupling reactions with this compound. These reactions typically employ a palladium(0) catalyst, which is often generated in situ from a palladium(II) precursor. The choice of catalyst, ligands, and reaction conditions can significantly impact the yield and selectivity of the coupling reaction.

Research has demonstrated the successful coupling of the closely related 1-methyl-2-(tributylstannyl)-1H-pyrrole with various aryl mesylates and tosylates, which are analogous to triflates. These reactions, catalyzed by a system of Pd(OAc)2 and the bulky biarylphosphine ligand XPhos, in the presence of cesium fluoride (CsF) in tert-butanol, provide the corresponding 2-arylpyrroles in moderate to good yields. nih.gov The use of such bulky, electron-rich phosphine (B1218219) ligands has expanded the scope of Stille couplings to include less reactive electrophiles. nih.gov

Table 1: Stille Cross-Coupling of 1-Methyl-2-(tributylstannyl)-1H-pyrrole with Aryl Mesylates nih.gov

EntryAryl MesylateProductYield (%)
1Biphenyl-4-yl methanesulfonate2-(Biphenyl-4-yl)-1-methyl-1H-pyrrole65
24'-Methoxybiphenyl-4-yl methanesulfonate2-(4'-Methoxybiphenyl-4-yl)-1-methyl-1H-pyrrole72
34-(Trifluoromethyl)phenyl methanesulfonate1-Methyl-2-(4-(trifluoromethyl)phenyl)-1H-pyrrole55
4Naphthalen-2-yl methanesulfonate1-Methyl-2-(naphthalen-2-yl)-1H-pyrrole68

Reaction Conditions: 1-methyl-2-(tributylstannyl)-1H-pyrrole (1.2 equiv), aryl mesylate (1.0 equiv), Pd(OAc)2 (4.0 mol%), XPhos (8.0 mol%), CsF (2.2 equiv), t-BuOH, 110 °C, 14 h.

The versatility of the Stille coupling allows for the use of a wide array of electrophilic partners beyond simple aryl halides. This includes vinyl halides, acyl chlorides, and more complex, functionalized aromatic and heteroaromatic systems. The reaction generally tolerates a variety of functional groups on both coupling partners, making it a valuable tool in the late-stage functionalization of complex molecules. nih.govharvard.edu

The choice of reaction conditions, particularly the palladium source, ligands, and additives, is crucial for achieving high yields and preventing side reactions such as homocoupling of the organostannane. wikipedia.org Additives like copper(I) iodide (CuI) have been shown to accelerate the rate of Stille couplings, particularly in cases where the transmetalation step is slow. nih.govharvard.edu Similarly, fluoride sources like cesium fluoride can activate the organostannane towards transmetalation by forming a hypervalent tin species. harvard.edu

Other Transition Metal-Catalyzed Coupling Pathways Relevant to Stannylpyrroles (e.g., Suzuki-Miyaura, Negishi, Sonogashira, Buchwald-Hartwig)

While the Stille coupling is the most direct application of organostannanes like this compound, the principles of its reactivity can be extended to other transition metal-catalyzed cross-coupling reactions. Although direct participation of stannylpyrroles in Suzuki-Miyaura, Negishi, Sonogashira, and Buchwald-Hartwig reactions is less common than their boronic acid or halide counterparts, the underlying catalytic cycles share common mechanistic steps.

Negishi Coupling: The Negishi coupling utilizes organozinc reagents, which are known for their high reactivity. A stannylpyrrole like this compound can be converted to the corresponding zinc derivative via transmetalation with a zinc salt (e.g., ZnCl₂). This organozinc pyrrole can then readily participate in the Negishi coupling with various organic halides. The catalytic cycle is analogous to other palladium-catalyzed couplings, involving oxidative addition, transmetalation from zinc to palladium, and reductive elimination.

Sonogashira Coupling: This coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. While stannylpyrroles are not direct partners in the standard Sonogashira reaction, they can be used to synthesize substituted alkynylpyrroles which can then participate in subsequent couplings. The Sonogashira reaction proceeds through a catalytic cycle involving oxidative addition of the halide to palladium, followed by a copper-mediated transmetalation of the alkynyl group.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl or heteroaryl halide or triflate and an amine, catalyzed by a palladium complex. Organostannanes are not the typical substrates for this reaction. However, the synthesis of N-arylpyrroles can be achieved by first coupling the stannylpyrrole via a Stille reaction to introduce an aryl group, and subsequent modifications to introduce an amine functionality if required. The Buchwald-Hartwig amination itself involves a catalytic cycle of oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, and reductive elimination to form the C-N bond.

Non-Coupling Reactivity and Transformations

Beyond its utility in cross-coupling reactions, the reactivity of this compound extends to other transformations involving either the pyrrole ring or the organostannyl moiety.

Electrophilic Substitution Reactions at the Pyrrole Ring

The pyrrole ring is an electron-rich aromatic system and is highly susceptible to electrophilic substitution. The substitution pattern is directed by the substituents already present on the ring. In this compound, the stannyl (B1234572) group can influence the regioselectivity of electrophilic attack. Generally, electrophilic substitution on the pyrrole ring occurs preferentially at the α-positions (C2 and C5) due to the greater stabilization of the cationic intermediate through resonance. onlineorganicchemistrytutor.comslideshare.net With the C2 position occupied by the tributylstannyl group, electrophilic attack is directed to the C5 position.

Common electrophilic substitution reactions include:

Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) can introduce a halogen atom at the C5 position.

Nitration: Using mild nitrating agents can introduce a nitro group.

Sulfonation: Reaction with a sulfur trioxide-pyridine complex can lead to sulfonation.

Friedel-Crafts Acylation: Acyl groups can be introduced using an acyl chloride or anhydride in the presence of a Lewis acid catalyst.

It is important to note that the C-Sn bond can be cleaved under strongly acidic or electrophilic conditions, a process known as protodestannylation or halodestannylation, which can be a competing reaction pathway.

Radical Reactions Involving the Tributylstannyl Moiety

The tributylstannyl group can participate in radical reactions. The tin-carbon bond can undergo homolytic cleavage under radical conditions, typically initiated by radical initiators like azobisisobutyronitrile (AIBN) or by photolysis. The resulting tributyltin radical (Bu₃Sn•) is a key intermediate in various radical-mediated transformations. For instance, in the presence of a hydrogen donor like tributyltin hydride (Bu₃SnH), the pyrrolyl radical formed after C-Sn bond cleavage can be trapped to yield 1-ethylpyrrole.

Furthermore, the tributylstannyl group can be utilized in radical cyclization reactions. If the pyrrole ring is appended with a suitable unsaturated side chain, the initially formed pyrrolyl radical can add intramolecularly to the multiple bond, leading to the formation of fused ring systems.

Homo-coupling Reactions of Stannylpyrroles

Under certain palladium-catalyzed conditions, organostannanes can undergo homo-coupling to form a symmetrical biaryl compound. In the case of this compound, this would lead to the formation of 1,1'-diethyl-2,2'-bi-1H-pyrrole. This reaction is often considered a side reaction in Stille cross-coupling but can be promoted under specific conditions, such as in the absence of an organic halide coupling partner and in the presence of an oxidizing agent. The mechanism is thought to involve the formation of a diorganopalladium(II) intermediate, which then undergoes reductive elimination to yield the homo-coupled product.

Mechanistic Insights into Catalytic Cycles and Selectivity

The selectivity and efficiency of the coupling reactions involving this compound are governed by the intricate details of the catalytic cycle.

Oxidative Addition Dynamics

The oxidative addition of an organic halide (R-X) to a Pd(0) complex is the initial and often rate-determining step in the Stille coupling catalytic cycle. wikipedia.orglibretexts.org This step involves the cleavage of the R-X bond and the formation of a new Pd-R and Pd-X bond, resulting in a square planar Pd(II) complex. uwindsor.ca

The rate of oxidative addition is influenced by several factors:

The nature of the halide (X): The reactivity order is generally I > Br > Cl.

The nature of the organic group (R): Electron-withdrawing groups on the organic halide can accelerate the reaction.

The phosphine ligands (L) on the palladium catalyst: Electron-rich and bulky ligands generally promote oxidative addition.

Below is a table summarizing the general reactivity of this compound in the discussed reactions.

Reaction TypeRole of this compoundKey Mechanistic Step(s)Typical Product
Stille Coupling Nucleophilic pyrrolyl group donorOxidative Addition, Transmetalation, Reductive Elimination2-Aryl/Vinyl-1-ethyl-1H-pyrrole
Suzuki-Miyaura Precursor to pyrrole boronic acid (indirect)Transmetalation (B to Pd)2-Aryl/Vinyl-1-ethyl-1H-pyrrole
Negishi Coupling Precursor to pyrrole-zinc reagent (indirect)Transmetalation (Zn to Pd)2-Aryl/Vinyl-1-ethyl-1H-pyrrole
Sonogashira Coupling Not a direct participantC-C bond formation with alkynes-
Buchwald-Hartwig Not a direct participantC-N bond formation-
Electrophilic Subst. SubstrateAttack of electrophile at C55-Substituted-1-ethyl-2-(tributylstannyl)-1H-pyrrole
Radical Reactions Radical precursorHomolytic C-Sn bond cleavage1-Ethylpyrrole or cyclized products
Homo-coupling SubstrateReductive elimination from diorganopalladium(II)1,1'-Diethyl-2,2'-bi-1H-pyrrole

Transmetalation Kinetics and Thermodynamics

Transmetalation is a pivotal step in the Stille coupling catalytic cycle, involving the transfer of the pyrrolyl group from the tin atom to the palladium(II) center. The general mechanism has been a subject of extensive study wikipedia.org. For this compound, this process would involve the reaction of the organostannane with a palladium(II) complex, typically an arylpalladium(II) halide.

The kinetics of this step are influenced by several factors:

Nature of the Transferable Group: The rate of transfer of organic groups from tin to palladium generally follows the order: alkynyl > alkenyl > aryl > allyl ≈ benzyl > α-alkoxyalkyl > alkyl wikipedia.org. The 1-ethyl-2-pyrrolyl group, being a heteroaryl group, is expected to transfer at a rate comparable to other aryl groups. The electron-rich nature of the pyrrole ring may facilitate the transmetalation process.

Ligands on Palladium: The ligands coordinated to the palladium center play a critical role. Electron-donating ligands can accelerate the preceding oxidative addition step but may slow down the transmetalation. Conversely, ligands that can dissociate to create a vacant coordination site on the palladium are often beneficial for the transmetalation step u-tokyo.ac.jp. For instance, ligands with modest donicity, such as triphenylarsine, have been shown to be more effective than strongly donating phosphine ligands in certain cases u-tokyo.ac.jp.

Solvent: The polarity of the solvent can influence the rate of transmetalation, although the effect is not always straightforward and can depend on the specific substrates and ligands involved.

Additives: The addition of copper(I) salts has been shown to accelerate Stille couplings, potentially by facilitating the transmetalation step through a tin-copper-palladium exchange mechanism.

While specific kinetic data for this compound is not available, the relative rates of transmetalation for different organostannanes with a model palladium complex provide a useful comparison.

Organostannane (R-SnBu3)Relative Rate
Vinyl-SnBu3~100
Ph-SnBu3~1
2-Thienyl-SnBu3>100
2-Furyl-SnBu3>100

This table presents generalized relative rates of transmetalation for various organostannanes, illustrating the influence of the organic group on the reaction rate. The data is compiled from general knowledge of Stille coupling reactions and is intended for comparative purposes.

The 1-ethyl-2-pyrrolyl group, being a five-membered heteroaromatic ring similar to furan and thiophene, is expected to undergo relatively rapid transmetalation.

Reductive Elimination Pathways

Following transmetalation, the newly formed diorganopalladium(II) intermediate undergoes reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst. This step is typically irreversible and is the product-forming step of the catalytic cycle wikipedia.orguva.es. For the reaction of this compound with an aryl halide, the reductive elimination would involve the coupling of the 1-ethyl-2-pyrrolyl and the aryl groups from the palladium center.

Several mechanistic pathways for reductive elimination have been proposed and studied:

Concerted Reductive Elimination: This is the most commonly accepted pathway, where the two organic groups couple directly from a cis-diorganopalladium(II) complex. This requires a cis-configuration of the two groups to be coupled. If the intermediate formed after transmetalation has a trans-geometry, a trans-to-cis isomerization must occur prior to reductive elimination wikipedia.org.

Dissociative Pathway: In some cases, particularly with bulky ligands, dissociation of a ligand to form a three-coordinate T-shaped intermediate can precede reductive elimination. This pathway can be faster than elimination from the four-coordinate square planar complex wikipedia.org.

Influence of Electronic and Steric Factors: The rate of reductive elimination is sensitive to the electronic and steric properties of the coupling partners and the ancillary ligands. Electron-withdrawing groups on the coupling partners can sometimes accelerate reductive elimination rsc.org. Studies on heteroaromatic systems have shown that the electronic distribution within the ring can influence the yield of reductive elimination, suggesting that this step can be sensitive to the electronic nature of the heteroaryl group acs.org. For this compound, the electron-rich nature of the pyrrole ring would be a key factor.

Theoretical studies, such as Density Functional Theory (DFT) calculations, have provided valuable insights into the activation energies for reductive elimination from various palladium complexes.

Coupling Partners (R1-R2)LigandCalculated Activation Energy (kcal/mol)
Vinyl-VinylPMe3Low
Ph-PhPMe3Moderate
Me-MePMe3High

This table provides a qualitative comparison of DFT-calculated activation energies for the reductive elimination of different organic groups from a generic palladium(II) complex. The values are illustrative of general trends. nih.gov

Advanced Spectroscopic and Computational Characterization of 1 Ethyl 2 Tributylstannyl 1h Pyrrole

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

The comprehensive characterization of organometallic compounds such as 1-ethyl-2-(tributylstannyl)-1H-pyrrole relies on a suite of advanced spectroscopic techniques. These methods are indispensable for confirming the molecular structure, assessing purity, and probing the electronic and conformational properties of the molecule. Techniques including Nuclear Magnetic Resonance (NMR), vibrational (Infrared and Raman), and electronic (UV-Visible) spectroscopy collectively provide a detailed portrait of the compound's chemical identity and behavior.

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound in solution. By analyzing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ¹¹⁹Sn, NMR provides unambiguous information about the connectivity of atoms, the electronic environment of the nuclei, and the three-dimensional structure of the molecule.

The ¹H and ¹³C NMR spectra provide a complete map of the carbon and proton framework of the molecule.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum is characterized by distinct signals for the ethyl group, the pyrrole (B145914) ring protons, and the protons of the three butyl groups attached to the tin atom. The ethyl group on the nitrogen atom is expected to show a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons due to spin-spin coupling. The pyrrole ring protons at positions 3, 4, and 5 will appear as distinct multiplets in the aromatic region. The tributylstannyl moiety gives rise to a series of complex multiplets in the aliphatic region. The protons on the α-carbon to the tin atom often show satellite peaks due to coupling with the ¹¹⁷Sn and ¹¹⁹Sn isotopes.

Predicted ¹H NMR Spectral Data for this compound Data predicted based on analysis of similar compounds.

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Pyrrole H-5~6.7t~2.5
Pyrrole H-3~6.5dd~3.5, 1.7
Pyrrole H-4~6.1dd~3.5, 2.5
N-CH₂-CH₃~4.0q~7.3
N-CH₂-CH₃~1.4t~7.3
Sn-(CH₂)₃-CH₃ (α, β, γ)0.9 - 1.6m-
Sn-(CH₂)₃-CH₃ (δ)~0.9t~7.2

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data, showing distinct resonances for each unique carbon atom in the molecule. The pyrrole ring carbons exhibit signals in the aromatic region, with the carbon atom directly bonded to the tin (C-2) being significantly influenced by the electropositive metal. The carbons of the ethyl and tributyl groups appear in the aliphatic region. Similar to ¹H NMR, the carbon atoms of the butyl groups, particularly the α-carbon, will exhibit coupling to the tin isotopes, providing valuable structural confirmation.

Predicted ¹³C NMR Spectral Data for this compound Data predicted based on analysis of similar compounds.

Assignment Predicted Chemical Shift (δ, ppm)
Pyrrole C-2 ~145
Pyrrole C-5 ~125
Pyrrole C-3 ~118
Pyrrole C-4 ~107
N-CH₂-CH₃ ~41
N-CH₂-CH₃ ~16
Sn-CH₂-CH₂-CH₂-CH₃ ~29
Sn-CH₂-CH₂-CH₂-CH₃ ~27
Sn-CH₂-CH₂-CH₂-CH₃ ~14

¹¹⁹Sn NMR spectroscopy is a highly sensitive probe of the local chemical and electronic environment of the tin atom. northwestern.edu Tin has three NMR-active isotopes with spin ½ (¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn), with ¹¹⁹Sn being the most commonly observed due to its higher sensitivity and natural abundance. huji.ac.il The chemical shift of ¹¹⁹Sn spans a very wide range (over 5000 ppm), making it an excellent tool for distinguishing between different tin species and coordination numbers. northwestern.edu For tetra-coordinate organotin compounds like this compound, the ¹¹⁹Sn chemical shift is expected to fall in the range of approximately -40 to -60 ppm relative to the standard tetramethyltin (SnMe₄). researchgate.net This specific chemical shift value can confirm the tetravalent state and the four-coordinate nature of the tin center in a non-coordinating solvent. rsc.orgresearchgate.net

While specific dynamic NMR studies on this compound have not been extensively reported in the literature, this technique could provide valuable insights into the compound's conformational dynamics. Potential areas of investigation would include the rotational barrier around the C2-Sn bond. At low temperatures, rotation might be slow enough on the NMR timescale to observe distinct signals for conformers, which would coalesce as the temperature is raised. Such studies would quantify the energy barriers associated with these processes and provide a deeper understanding of the steric and electronic interactions between the pyrrole ring and the bulky tributylstannyl group.

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information on the functional groups and bonding within the molecule. These two methods are often complementary.

Infrared (IR) Spectroscopy: The IR spectrum is used to identify characteristic vibrational modes of the molecule's functional groups. For this compound, the most prominent bands are the C-H stretching vibrations from the alkyl chains and the pyrrole ring. The high-frequency region is dominated by the aliphatic C-H stretches of the ethyl and tributyl groups. The fingerprint region contains a wealth of structural information, including C-N and C-C stretching and bending vibrations of the pyrrole ring.

Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode Assignment
3100-3000 C-H stretch Pyrrole Ring
2955-2965 C-H stretch (asymmetric) -CH₃ (Alkyl)
2920-2930 C-H stretch (asymmetric) -CH₂- (Alkyl)
2870-2880 C-H stretch (symmetric) -CH₃ (Alkyl)
2850-2860 C-H stretch (symmetric) -CH₂- (Alkyl)
~1540 C=C stretch Pyrrole Ring
~1465 C-H bend (scissoring) -CH₂- (Alkyl)
~1380 C-H bend (symmetric) -CH₃ (Alkyl)

Raman Spectroscopy: Raman spectroscopy is particularly useful for observing the more symmetric, less polar vibrations that are often weak or absent in the IR spectrum. researchgate.net For this compound, Raman spectroscopy would be effective for characterizing the C=C stretching vibrations of the pyrrole ring and the C-Sn bond vibrations. researchgate.net The symmetric stretching of the Sn-C bonds in the tributylstannyl group typically gives rise to a strong Raman signal.

Electronic spectroscopy provides information about the electronic transitions within the molecule.

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the pyrrole chromophore. uobabylon.edu.iq Pyrrole and its simple alkyl derivatives typically exhibit strong absorption bands in the ultraviolet region, corresponding to π → π* transitions. researchgate.net A strong absorption band is expected below 250 nm. The presence of the tributylstannyl group at the 2-position, an electropositive substituent, may cause a slight bathochromic (red) shift of the absorption maximum compared to 1-ethylpyrrole, reflecting the electronic perturbation of the pyrrole π-system. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Integrity and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise mass determination and structural elucidation of novel compounds. For this compound, HRMS provides unambiguous confirmation of its elemental composition and offers insights into its gas-phase ion chemistry through the analysis of fragmentation patterns.

The molecular integrity of this compound can be confirmed by the observation of its molecular ion peak ([M]⁺) or, more commonly, a protonated molecule ([M+H]⁺) with a high mass accuracy, typically within a few parts per million (ppm). The complex isotopic pattern arising from the presence of tin (Sn), which has multiple stable isotopes, serves as a characteristic signature for the presence of this element in the molecule.

The fragmentation pathways of this compound under HRMS conditions, such as collision-induced dissociation (CID), are dictated by the relative strengths of the chemical bonds within the molecule. The C-Sn bond is typically the most labile and prone to cleavage. The fragmentation patterns are also influenced by the substituents on the pyrrole ring. nih.gov

Key fragmentation pathways for this compound are expected to involve:

Cleavage of the C-Sn Bond: The primary fragmentation event is the homolytic or heterolytic cleavage of the bond between the pyrrole ring and the tributyltin moiety. This can result in the formation of a tributyltin cation ([Sn(C₄H₉)₃]⁺) and a 1-ethyl-1H-pyrrol-2-yl radical or anion, or a 1-ethyl-1H-pyrrol-2-yl cation and a tributyltin radical or anion.

Loss of Butyl Groups: Stepwise loss of butyl radicals (•C₄H₉) or butene (C₄H₈) via a McLafferty-type rearrangement from the tributyltin moiety is a common fragmentation pathway for organotin compounds. mdpi.com

Pyrrole Ring Fragmentation: Subsequent fragmentation of the 1-ethyl-1H-pyrrole cation can occur, although this typically requires higher collision energies.

A representative table of expected major fragment ions in the positive-ion HRMS spectrum of this compound is provided below.

m/z (monoisotopic) Ion Formula Description
385.18[C₁₈H₃₅NSn]⁺Molecular Ion ([M]⁺)
328.11[C₁₄H₂₇NSn]⁺Loss of a butyl radical
271.04[C₁₀H₁₉NSn]⁺Loss of two butyl radicals
213.97[C₆H₁₁NSn]⁺Loss of three butyl radicals
96.08[C₆H₁₀N]⁺1-ethyl-1H-pyrrole cation

Theoretical and Computational Chemistry Approaches

Theoretical and computational chemistry provide powerful tools to complement experimental data, offering a deeper understanding of the molecular properties and reactivity of this compound.

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govnih.govmdpi.com

DFT calculations can provide detailed information about the distribution of electrons within the this compound molecule. The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding its chemical reactivity.

HOMO: The HOMO is expected to be localized primarily on the electron-rich pyrrole ring, indicating that this is the likely site for electrophilic attack. The nitrogen atom and the carbon atom bearing the tin substituent are significant contributors to the HOMO.

LUMO: The LUMO is anticipated to have significant contributions from the tin atom and the antibonding orbitals of the C-Sn bond. This suggests that the tin center is the primary site for nucleophilic attack or for coordination with other species.

The electron density distribution, visualized through electrostatic potential maps, would likely show a region of high electron density (negative potential) associated with the pyrrole ring and a region of lower electron density (positive potential) around the bulky and more electropositive tributyltin group.

DFT methods can be employed to predict various spectroscopic parameters, which can then be compared with experimental data for validation of the computational model. mdpi.comnih.govscispace.com

NMR Chemical Shifts: DFT calculations can provide theoretical predictions of ¹H, ¹³C, and ¹¹⁹Sn NMR chemical shifts. These calculations are highly sensitive to the molecular geometry and electronic environment around each nucleus.

Vibrational Frequencies: The vibrational (infrared and Raman) spectra can be simulated from the calculated harmonic frequencies. This allows for the assignment of experimentally observed vibrational bands to specific molecular motions.

A table summarizing the predicted spectroscopic parameters from DFT calculations is presented below. These values are illustrative and would be refined by specific computational studies.

Parameter Predicted Value Range Notes
¹¹⁹Sn NMR Chemical Shift (δ)-10 to +20 ppmReferenced to tetramethyltin. The exact value is sensitive to the solvent and functional used in the calculation.
¹³C NMR Chemical Shift (δ) - C2 of Pyrrole140-150 ppmThe carbon atom directly bonded to tin is significantly deshielded.
C-Sn Stretching Frequency (ν)450-550 cm⁻¹This is a characteristic vibrational mode for organotin compounds.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling allows for the investigation of reaction mechanisms involving this compound, providing insights into the energetics and structures of intermediates and transition states.

This compound is a common substrate in palladium-catalyzed cross-coupling reactions, such as the Stille coupling. The key steps in these reactions are oxidative addition and transmetalation. researchgate.netrsc.orgresearchgate.net

Oxidative Addition: While the stannane (B1208499) itself does not undergo oxidative addition, the organic halide partner in a cross-coupling reaction does. Computational studies can model the oxidative addition of an aryl halide to a Pd(0) catalyst, providing the activation energy for this step.

Transmetalation: This is the key step where the pyrrolyl group is transferred from the tin atom to the palladium center. DFT calculations can be used to map out the potential energy surface for this process, identifying the transition state and calculating the activation barrier. The energy profile would detail the relative energies of the reactants, a pre-reaction complex, the transition state, and the products.

A hypothetical energy profile for the transmetalation step is described in the table below. The values are illustrative of a typical Stille coupling reaction.

Reaction Coordinate Relative Energy (kcal/mol) Description
Reactants0[Pd(II)-Ar complex] + [this compound]
Pre-reaction Complex-5 to -10Coordination of the stannane to the palladium complex.
Transition State+15 to +25Four-centered transition state involving Pd, Sn, and the transferring pyrrolyl group.
Products-10 to -20[Pd(II)-pyrrolyl complex] + [Tributyltin halide]
Investigation of Regio- and Stereoselectivity

The chemical reactivity of this compound is characterized by a high degree of regioselectivity, primarily dictated by the strategic placement of the tributylstannyl group at the C2 position of the pyrrole ring. This specific substitution pattern channels the compound's reactivity, particularly in palladium-catalyzed cross-coupling reactions such as the Stille coupling.

Regioselectivity

In reactions involving this compound, the site of chemical transformation is almost exclusively the carbon atom to which the tin moiety is attached. The mechanism of the Stille reaction, a cornerstone of modern organic synthesis, involves the oxidative addition of an organic halide to a palladium(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to form the new carbon-carbon bond. wikipedia.org The tributylstannyl group serves as a nucleophilic handle, and its position on the pyrrole ring directs the coupling to the C2 position with exceptional fidelity.

Table 1: Regioselectivity in the Stille Coupling of this compound

ReactantsCoupling Partner (Electrophile)CatalystProductRegioselectivity
This compoundAryl Halide (Ar-X)Pd(PPh₃)₄1-Ethyl-2-aryl-1H-pyrroleExclusive C2-arylation
This compoundVinyl Halide (R-CH=CH-X)Pd(PPh₃)₄1-Ethyl-2-vinyl-1H-pyrroleExclusive C2-vinylation
This compoundAcyl Chloride (RCOCl)Pd(PPh₃)₄1-Ethyl-2-acyl-1H-pyrroleExclusive C2-acylation

This table illustrates the expected regiochemical outcome based on the established mechanism of the Stille coupling reaction.

Stereoselectivity

The investigation of stereoselectivity in reactions of this compound becomes pertinent when the formation of a new stereocenter is possible. In standard cross-coupling reactions where no new chiral center is generated, the concept of stereoselectivity is not directly applicable to the pyrrole core itself. However, the stereochemical integrity of the coupling partner is often a crucial consideration.

For instance, in Stille couplings with vinyl halides, the reaction typically proceeds with retention of the double bond configuration. This means that if a (E)-vinyl halide is used, the resulting 1-ethyl-2-(alkenyl)-1H-pyrrole will also have an (E)-configuration, and a (Z)-vinyl halide will yield a (Z)-product. This stereospecificity is a key feature of the Stille reaction mechanism. nih.gov

Asymmetric synthesis involving this compound could be envisioned through the use of chiral catalysts or by coupling with a chiral electrophile. chiralpedia.com In such cases, the chiral environment provided by the catalyst or the inherent chirality of the coupling partner could induce the formation of one enantiomer or diastereomer in preference to the other. While specific examples for this compound are not extensively documented in the literature, the principles of asymmetric catalysis are well-established and applicable. du.ac.inchim.it

Table 2: Stereoselectivity in Potential Reactions of this compound

Reaction TypeChiral InfluenceExpected OutcomeStereoselectivity
Stille Coupling with Chiral ElectrophilePre-existing stereocenter in the electrophileFormation of diastereomeric productsDiastereoselective
Asymmetric Stille CouplingChiral ligand on the palladium catalystFormation of enantiomerically enriched productEnantioselective
Reaction with a Prochiral SubstrateChiral catalystDesymmetrization leading to a chiral productEnantioselective

This table outlines the potential for stereoselective transformations based on general principles of asymmetric synthesis.

Future Research Directions and Emerging Opportunities in Stannylpyrrole Chemistry

Exploration of Underexplored Reactivity Pathways

The primary utility of 2-(tributylstannyl)pyrroles lies in their role as versatile intermediates in cross-coupling reactions, most notably the Stille coupling. This reaction allows for the formation of carbon-carbon bonds by coupling the stannane (B1208499) with an organic halide in the presence of a palladium catalyst. For instance, the analogous 1-methyl-2-(tributylstannyl)pyrrole is used to synthesize bithienylpyrrole derivatives. sigmaaldrich.comcore.ac.uk

However, the full scope of reactivity for N-alkyl-2-(tributylstannyl)pyrroles remains an area with significant potential for new discoveries. Future research could focus on:

Alternative Cross-Coupling Reactions: Investigating the utility of 1-ethyl-2-(tributylstannyl)-1H-pyrrole in other cross-coupling methodologies, such as Suzuki-Miyaura or Negishi coupling, following a transmetallation step.

Electrophilic Substitution Reactions: Exploring the regioselectivity of electrophilic substitution on the pyrrole (B145914) ring. The tributylstannyl group can act as a leaving group, allowing for the introduction of various functional groups at the 2-position.

Reactions at the Tin Center: Investigating reactions that directly involve the tin atom, potentially leading to the formation of novel hypercoordinated organostannanes with unique properties. researchgate.net

Development of Greener Synthetic Routes and Catalytic Systems

Traditional syntheses of organostannanes often involve stoichiometric use of organolithium or Grignard reagents, which can have poor atom economy and functional group tolerance. The development of more sustainable synthetic methods is a key area for future research.

Potential Greener Approaches:

MethodDescriptionPotential Advantages
Catalytic Stannylation Direct C-H stannylation of 1-ethyl-1H-pyrrole using a suitable catalyst and a tin reagent.Higher atom economy, reduced waste, milder reaction conditions.
Flow Chemistry Synthesis Continuous production of the target compound in a microreactor system.Improved safety, better control over reaction parameters, potential for higher yields and purity. youtube.comtue.nl
Use of Renewable Feedstocks Investigating the synthesis of the pyrrole core from bio-based starting materials. tcsedsystem.eduReduced reliance on fossil fuels, more sustainable chemical industry.

Furthermore, the development of more efficient and recyclable catalytic systems for the coupling reactions involving stannylpyrroles is crucial. This includes exploring catalysts based on more abundant and less toxic metals as alternatives to palladium.

Expansion of Applications in Materials Science and Polymer Chemistry

The pyrrole moiety is a fundamental building block for conducting polymers, with polypyrrole being one of the most studied examples due to its high electrical conductivity and environmental stability. nih.govresearchgate.net Stannylpyrroles serve as key monomers for the synthesis of well-defined, functionalized polypyrroles and other conjugated polymers.

The introduction of an ethyl group on the nitrogen atom can influence the properties of the resulting polymer by:

Increasing solubility: The ethyl group can enhance the solubility of the monomer and the resulting polymer in organic solvents, facilitating processing and characterization.

Modifying morphology: The nature of the N-substituent can affect the packing and morphology of the polymer chains, which in turn influences the bulk conductivity and optical properties.

Future research in this area could involve the synthesis of copolymers of this compound with other heterocyclic monomers to fine-tune the electronic and physical properties of the resulting materials for specific applications.

Design and Synthesis of Advanced Functional Materials Utilizing this compound

The ability to precisely introduce the 1-ethyl-pyrrole unit into larger molecular architectures opens up possibilities for the creation of a wide range of advanced functional materials. nih.govnih.gov

Potential Applications and Research Directions:

Application AreaDescription
Organic Electronics Synthesis of organic thin-film transistors (OTFTs), organic light-emitting diodes (OLEDs), and organic photovoltaic (OPV) devices. The properties of these devices can be tailored by incorporating the 1-ethyl-pyrrole moiety into the active layer.
Sensors Development of chemical sensors and biosensors based on polymers or discrete molecules containing the 1-ethyl-pyrrole unit. The interaction of the pyrrole ring with analytes can lead to a measurable change in the material's electronic or optical properties.
Non-linear Optical Materials Design of molecules with large second- or third-order non-linear optical responses for applications in telecommunications and optical computing.
Porous Materials Incorporation of the 1-ethyl-pyrrole unit into the structure of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) to create materials with tailored porosity and functionality for gas storage or catalysis. nih.gov

Integration with Flow Chemistry and High-Throughput Experimentation

The integration of automated synthesis and screening technologies can significantly accelerate the discovery and optimization of new reactions and materials based on stannylpyrroles. rsc.orgpurdue.edu

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety, especially for highly exothermic or fast reactions. youtube.comtue.nl This technology is well-suited for the synthesis of this compound and its subsequent polymerization or functionalization.

High-Throughput Experimentation (HTE): HTE allows for the rapid screening of a large number of reaction conditions (catalysts, solvents, temperatures) or monomer combinations in parallel. sptlabtech.com This can be used to quickly identify optimal conditions for the synthesis of novel polymers and materials with desired properties.

The combination of flow chemistry for synthesis and HTE for screening represents a powerful paradigm for the future of stannylpyrrole chemistry, enabling the rapid development of new materials with tailored functionalities.

Q & A

Q. Basic Research Focus

  • Multinuclear NMR : Use ¹¹⁹Sn NMR to confirm stannyl group integration (δ ~50–150 ppm) and rule out protodestannylation .
  • X-Ray Crystallography : Resolve heavy-atom (Sn) positions using SHELXL for refinement, particularly for crystallographic disorder common in organotin complexes .
  • Mass Spectrometry : High-resolution ESI-MS can detect hydrolyzed byproducts (e.g., 1-ethyl-1H-pyrrole) via exact mass analysis .

How can computational methods predict the reactivity of the tributylstannyl group in cross-coupling reactions?

Q. Advanced Research Focus

  • DFT Calculations : Apply Conceptual Density Functional Theory (CDFT) to compute Fukui functions and local softness, identifying nucleophilic/electrophilic sites on the pyrrole ring .
  • Transition State Modeling : Simulate Stille coupling intermediates using Gaussian or ORCA to assess steric effects from the ethyl and stannyl groups .
  • Electron Density Maps : Analyze Hirshfeld surfaces to predict regioselectivity in arylations .

What strategies resolve contradictions in reported reactivity data for organotin-substituted pyrroles?

Q. Advanced Research Focus

  • Comparative Synthesis : Replicate literature methods (e.g., Clauson-Kass vs. Stille coupling) under standardized conditions to isolate variables like solvent polarity .
  • Kinetic Studies : Use in-situ IR or UV-Vis to monitor reaction rates and identify competing pathways (e.g., homocoupling vs. cross-coupling) .
  • Isotopic Labeling : Introduce deuterium at the pyrrole β-position to trace proton transfer during protodestannylation .

How does the electronic structure of this compound influence its electrochemical properties?

Q. Advanced Research Focus

  • Cyclic Voltammetry : Measure oxidation potentials (Epa) to assess the electron-donating effect of the ethyl group and electron-withdrawing SnBu₃ group .
  • DFT-Predicted HOMO/LUMO : Correlate computed energy gaps with experimental redox behavior to design derivatives for organic electronics .
  • Spectroelectrochemistry : Monitor in-situ UV-Vis changes during oxidation to identify conductive polymer formation .

What crystallographic challenges arise from the tributylstannyl group, and how are they mitigated?

Q. Advanced Research Focus

  • Disorder Modeling : Use SHELXL’s PART instruction to refine disordered SnBu₃ moieties, leveraging high-resolution data (d ≤ 0.8 Å) .
  • Heavy-Atom Effects : Apply TWINABS for absorption correction to address X-ray attenuation from tin .
  • Validation Tools : Cross-check CIF files with checkCIF/PLATON to resolve geometric anomalies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.